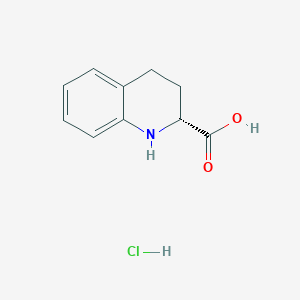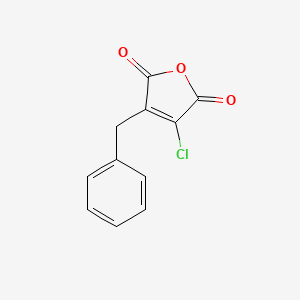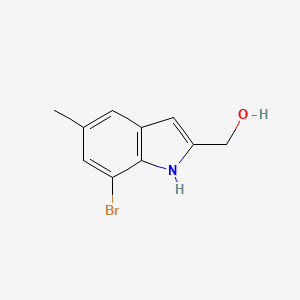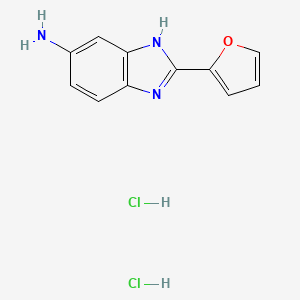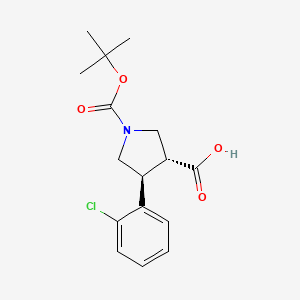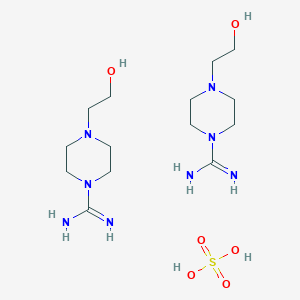
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Overview
Description
“4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” is a heterocyclic organic compound. It has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 203.26 .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, the condensation of certain compounds with benzaldehyde in ethanol under reflux for several hours can yield related intermediates .Molecular Structure Analysis
The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” can be represented by the SMILES stringCc1nc(cs1)-c2ccc(C=O)cc2 . The compound has an aromatic thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds related to "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" serve as potent intermediates in the synthesis of diverse heterocyclic compounds. For instance, 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate powerful synthetic potential, being utilized in the creation of 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and complex derivatives, highlighting their significance in organic synthesis and drug design (Petrov & Androsov, 2013).
Medicinal Chemistry and Biological Activities
Benzothiazole derivatives, a category closely related to the structure of interest, exhibit a variety of pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, antidiabetic, anticancer, and antioxidant properties, making them crucial scaffolds in drug discovery and development. For example, benzothiazole and its derivatives have been extensively studied for their broad range of biological activities, with modifications on the benzothiazole ring yielding compounds with enhanced activities and less toxic effects (Bhat & Belagali, 2020).
Drug Discovery and Development
The versatility of "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" related compounds is further exemplified in drug discovery, where these compounds form the backbone of many therapeutic agents. Benzothiazoles, in particular, have been patented for various therapeutic applications, especially in cancer research. Their role as a scaffold in drug development is underscored by their inclusion in several marketed drugs and compounds under clinical development, showcasing the ongoing interest in these molecules for pharmaceutical applications (Law & Yeong, 2022).
Future Directions
The future directions for “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” could involve further studies on its pharmacological activities. Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Therefore, compounds with a structure similar to “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” may provide new insights for antifungal drug development .
properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYKPBMBIUWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone hydrochloride](/img/structure/B1437259.png)

![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
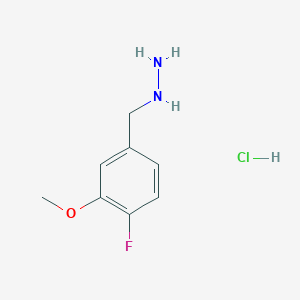


![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
